molecular formula C10H10N2O B1347624 (1-Phenyl-1h-imidazol-2-yl)methanol CAS No. 5709-62-6

(1-Phenyl-1h-imidazol-2-yl)methanol

Cat. No.: B1347624
CAS No.: 5709-62-6
M. Wt: 174.2 g/mol
InChI Key: LYYBODMXAVVCQP-UHFFFAOYSA-N
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Description

(1-Phenyl-1h-imidazol-2-yl)methanol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which is further substituted with a hydroxymethyl group at the second position. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-1h-imidazol-2-yl)methanol typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method is the reaction of an aromatic aldehyde with an amine in the presence of a catalyst, such as nickel, to form the imidazole ring. The reaction conditions are usually mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production of imidazole derivatives often employs multi-component reactions, which are efficient and cost-effective. These methods involve the condensation of 1,2-diketones, ammonium acetate, and aldehydes or anilines using different catalysts under green chemistry conditions . The use of ionic liquids and microreactors has also been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-1h-imidazol-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of (1-Phenyl-1h-imidazol-2-yl)carboxylic acid.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

(1-Phenyl-1h-imidazol-2-yl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (1H-Benzimidazol-2-yl)(phenyl)methanone
  • (1H-Imidazol-2-yl)(phenyl)methanone
  • (1H-Benzimidazol-2-yl)(phenyl)methanol

Uniqueness

(1-Phenyl-1h-imidazol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group at the second position of the imidazole ring differentiates it from other similar compounds, influencing its reactivity and interaction with biological targets .

Properties

IUPAC Name

(1-phenylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-8-10-11-6-7-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYBODMXAVVCQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60972557
Record name (1-Phenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5709-62-6
Record name NSC125683
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125683
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Phenyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60972557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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